5-bromo-N-(2-fluorophenyl)-2-furamide

Description

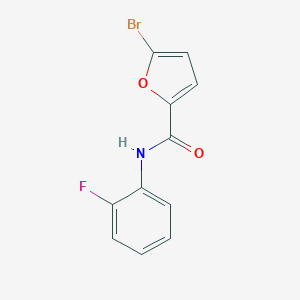

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEVHULUBYKZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354440 | |

| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312704-38-4 | |

| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical in Vitro Biological Activity Profiling of 5 Bromo N 2 Fluorophenyl 2 Furamide

High-Throughput Screening (HTS) Methodologies for Initial Hit Identification

No public data from high-throughput screening campaigns involving 5-bromo-N-(2-fluorophenyl)-2-furamide is available. Such studies would typically be the first step in identifying potential biological targets for a novel compound.

Cell-Based Assays for Assessing Cellular Responses to this compound

Information regarding the effects of this compound in cell-based assays is not present in the reviewed literature.

Analysis of Cellular Pathway Modulation

There are no published studies detailing the modulation of any cellular pathways by this compound.

Investigation of Subcellular Localization

Data on the subcellular localization of this compound is currently unavailable.

Enzymatic and Receptor Binding Studies for Defining Modulatory Effects

Specific enzymatic assays or receptor binding studies for this compound have not been reported in the scientific literature.

Phenotypic Screening and Elucidation of Cellular Mechanisms of Action

There are no published results from phenotypic screening assays that would help to elucidate the mechanism of action of this compound.

Structure Activity Relationship Sar Studies of 5 Bromo N 2 Fluorophenyl 2 Furamide Analogs

Systematic Modification of the Furan-2-carboxamide Core and Substituent Effects

The furan-2-carboxamide scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. ijabbr.com Its electron-rich nature and aromaticity contribute to interactions with biological targets. ijabbr.com Modifications to this core, particularly at the C-5 position of the furyl ring and the N-aryl moiety, can significantly impact bioactivity.

The C-5 position of the furan (B31954) ring is a common site for substitution to modulate the electronic and steric properties of the molecule. The parent compound features a bromine atom at this position. In SAR studies of analogous compound series, the nature of the substituent at C-5 has been shown to be a key determinant of activity.

For instance, in a series of furan-2-carboxamides designed as antibiofilm agents, substitutions on a related core structure demonstrated varied effects. While not directly on the 5-bromo-N-(2-fluorophenyl)-2-furamide, a study on furan-2-carboxamides with a p-phenylenediamine (B122844) linker showed that a fluorine substituent led to a notable 38% inhibition of biofilm formation, whereas other substituents resulted in lower inhibition. nih.gov This highlights the sensitivity of the biological target to the electronic nature of the substituent at this position.

Generally, replacing the bromine with other halogens (e.g., chlorine, iodine) or with electron-donating or electron-withdrawing groups would be a primary strategy in an SAR campaign. The table below illustrates hypothetical variations and their potential impact based on general medicinal chemistry principles.

| Modification at C-5 | Rationale | Predicted Impact on Bioactivity |

| Replacement with H | Removal of the bulky, lipophilic bromine atom. | May decrease potency if hydrophobic interactions are crucial. |

| Replacement with CH₃ | Introduction of a small, lipophilic, electron-donating group. | Could enhance binding through van der Waals interactions. |

| Replacement with NO₂ | Introduction of a strong electron-withdrawing group. | May alter the electronic profile and hydrogen bonding capacity. |

| Replacement with CF₃ | Introduction of a lipophilic, strong electron-withdrawing group. | Could improve metabolic stability and cell permeability. |

The N-(2-fluorophenyl) group plays a crucial role in orienting the molecule within a target's binding site and can participate in various non-covalent interactions. The position and nature of the substituent on this phenyl ring are critical for activity.

Studies on other classes of bioactive compounds underscore the importance of the N-aryl substitution pattern. For example, in a series of N-phenylphthalimide anticonvulsants, the substitution pattern on the N-phenyl ring significantly affected their efficacy. Specifically, the presence of methyl groups at the 2 and 6 positions of the phenyl ring led to the highest anticonvulsant activity.

A systematic SAR study of the N-aryl moiety of this compound would involve:

Positional Isomerism: Moving the fluorine atom to the meta or para positions to probe the spatial requirements of the binding pocket.

Electronic Effects: Replacing fluorine with other substituents of varying electronic character (e.g., methoxy, cyano, nitro) to assess the importance of electron density on the ring.

Steric Effects: Introducing bulkier groups (e.g., chloro, bromo, methyl) to understand the steric tolerance of the target.

The following table outlines potential modifications to the N-aryl ring and their expected consequences on activity.

| Modification of N-(2-fluorophenyl) Ring | Rationale | Predicted Impact on Bioactivity |

| Shifting F to the para-position | Alters the dipole moment and steric profile. | May lead to a better fit in the binding pocket if a different conformation is preferred. |

| Replacement of F with Cl | Increases lipophilicity and steric bulk. | Could enhance hydrophobic interactions. |

| Introduction of a second substituent (e.g., 2,4-difluoro) | Further modifies the electronic and steric properties. | May improve binding affinity or selectivity. |

| Replacement of the phenyl ring with other heterocycles (e.g., pyridine, thiophene) | Introduces different electronic and hydrogen bonding properties. | Could lead to novel interactions with the target. |

Influence of Linker Chemistry and Conformational Flexibility on Bioactivity

The amide bond in this compound serves as a rigid and planar linker between the furan and phenyl rings. This linker is crucial for maintaining the correct spatial orientation of the two aromatic systems. The planarity of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for binding to a specific target.

However, in some cases, introducing a degree of flexibility into the linker can allow the molecule to adopt a more favorable conformation for binding. This could be achieved by, for example, reducing the amide to an amine or inserting a methylene (B1212753) group between the furan ring and the carbonyl group. Such modifications would increase the number of rotatable bonds and allow for a more extensive exploration of the conformational space.

Conversely, further rigidifying the structure, for instance by incorporating the amide bond into a heterocyclic ring system, could lock the molecule into a highly active conformation and improve potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Potency

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR study would be invaluable for predicting the potency of newly designed compounds and for understanding the key physicochemical properties that govern their activity.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of analogs with a wide range of biological activities would be synthesized and tested.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity. sphinxsai.com

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For instance, a QSAR study on a series of N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors successfully generated a predictive model with a high correlation coefficient, demonstrating the utility of this approach in optimizing lead compounds. sphinxsai.com

Design Principles for Optimizing Potency and Selectivity of this compound Derivatives

Based on the general principles of SAR and medicinal chemistry, several design strategies can be proposed to optimize the potency and selectivity of this compound derivatives.

Fragment-Based Scaffolding: The 5-bromofuran and 2-fluorophenyl fragments can be considered as starting points for building new molecules with improved properties. By understanding the key interactions of each fragment with the biological target, novel linkers and substituents can be designed.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule in a bioactive conformation, thereby increasing potency and potentially selectivity.

Introduction of Specific Functional Groups: The addition of functional groups that can form specific interactions with the target, such as hydrogen bond donors or acceptors, can significantly enhance binding affinity. For example, the introduction of a hydroxyl or amino group could provide additional hydrogen bonding opportunities.

The systematic application of these design principles, guided by iterative cycles of synthesis, biological testing, and SAR analysis, is the most effective approach to developing potent and selective analogs of this compound.

Target Identification and Validation for 5 Bromo N 2 Fluorophenyl 2 Furamide

Affinity-Based Proteomic Approaches for Direct Target Deconvolution

Affinity-based proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample. This approach typically involves immobilizing the compound of interest, in this case, 5-bromo-N-(2-fluorophenyl)-2-furamide, onto a solid support to create a molecular "bait." This bait is then incubated with cell lysates or tissue extracts, allowing proteins that bind to the compound to be captured.

Subsequent to the capture of interacting proteins, they are eluted and identified using mass spectrometry. This technique can provide a comprehensive profile of the potential protein targets of this compound.

Table 1: Common Affinity-Based Proteomic Techniques

| Technique | Description |

| Affinity Chromatography | The compound is immobilized on a resin, and a cell lysate is passed through a column containing this resin. Binding proteins are retained and later eluted for identification. |

| Chemical Proteomics | Utilizes chemical probes derived from the compound of interest to capture interacting proteins directly in their native cellular environment. |

Currently, there are no published studies that have utilized these affinity-based proteomic approaches to identify the direct targets of this compound.

Genetic Approaches for Target Validation (e.g., RNA interference, CRISPR/Cas9)

Once potential targets are identified, genetic approaches are crucial for validating their role in the observed biological effects of a compound. Techniques such as RNA interference (RNAi) and CRISPR/Cas9 allow for the specific knockdown or knockout of genes encoding the putative target proteins.

If the biological activity of this compound is diminished or abolished in cells where the target gene is silenced or deleted, it provides strong evidence that the compound's effects are mediated through that specific protein.

Table 2: Key Genetic Target Validation Methods

| Method | Mechanism | Application |

| RNA interference (RNAi) | Utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of a specific mRNA, thereby reducing the expression of the target protein. | Transient or stable reduction of protein levels to assess the impact on compound efficacy. |

| CRISPR/Cas9 | A genome-editing tool that can be used to create precise deletions, insertions, or modifications in a gene, leading to a complete loss of protein function. | Permanent knockout of a target gene to provide definitive validation of its role in the compound's mechanism of action. |

No studies have been found that apply RNAi or CRISPR/Cas9 to validate the molecular targets of this compound.

Structural Biology Insights into Ligand-Receptor Complexes (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques provide a high-resolution, three-dimensional view of how a ligand, such as this compound, binds to its receptor. This atomic-level information is invaluable for understanding the specific molecular interactions that drive binding and for guiding the rational design of more potent and selective compounds.

X-ray crystallography requires the formation of a high-quality crystal of the protein-ligand complex, which is then diffracted with X-rays to determine the electron density and, consequently, the atomic structure. peakproteins.comcreative-biostructure.comjeolusa.com Cryo-electron microscopy (Cryo-EM) is particularly useful for large and flexible complexes that are difficult to crystallize. jeolusa.comnih.gov

Table 4: Major Structural Biology Methods

| Method | Key Requirements | Information Obtained |

| X-ray Crystallography | High-purity, stable protein that can form well-ordered crystals. peakproteins.com | Atomic-resolution 3D structure of the ligand-binding site, precise protein-ligand interactions. creative-biostructure.comjeolusa.com |

| Cryo-Electron Microscopy (Cryo-EM) | Vitreously frozen, purified sample of the complex. jeolusa.com | Near-atomic resolution 3D structure, particularly for large or dynamic complexes. nih.gov |

There are no publicly available crystal structures or Cryo-EM maps of this compound in complex with a protein target.

Computational and Theoretical Investigations of 5 Bromo N 2 Fluorophenyl 2 Furamide

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes and estimating the binding affinity of a ligand to its target.

In the context of 5-bromo-N-(2-fluorophenyl)-2-furamide and its analogs, molecular docking studies have been employed to elucidate their potential interactions with various biological targets. For instance, in studies of similar heterocyclic compounds, docking analyses have been crucial in identifying key interactions within the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) and ULK1 kinase. zsmu.edu.uanih.gov These studies often reveal the importance of specific structural features, such as hydrogen bond donors and hydrophobic groups, in determining the binding affinity and selectivity. zsmu.edu.uanih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking software, such as AutoDock, Vina, or iGEMDOCK, is then used to explore a multitude of possible binding poses, scoring them based on a defined scoring function. nih.gov The resulting scores, often expressed in kcal/mol, provide an estimation of the binding energy. Lower binding energy values typically indicate a more favorable interaction.

A representative, albeit hypothetical, docking result for this compound with a target protein is presented in the table below. This illustrates the type of data generated from such simulations.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Gly121, Tyr151 |

| Interleukin-6 (IL-6) | -7.2 | Phe74, Trp157 |

Molecular Dynamics (MD) Simulations to Characterize Ligand-Target Dynamics and Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of the complex.

For a compound like this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and integrates Newton's laws of motion. This allows for the observation of how the ligand and protein interact and adapt to each other over a period of nanoseconds or even microseconds.

Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds maintained over the simulation time. These analyses help to validate the docking results and provide a deeper understanding of the dynamic nature of the ligand-receptor interaction.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.gov These methods provide detailed information about the molecule's geometry, charge distribution, and orbital energies.

By optimizing the molecular structure using methods like DFT with a basis set such as B3LYP/6-31G(d,p), researchers can obtain accurate geometric parameters. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

Furthermore, the electrostatic potential surface can be mapped to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions, including hydrogen bonding and halogen bonding.

Below is a hypothetical table summarizing the kind of data obtained from quantum chemical calculations for this compound.

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (emphasizing computational methodology, not actual properties)

Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These in silico predictions are vital for early-stage drug discovery, helping to identify compounds with potentially favorable pharmacokinetic and pharmacodynamic profiles.

Various computational models and software, such as pKCSM and SwissADME, are utilized for these predictions. zsmu.edu.uajonuns.com These tools employ a range of methodologies, including quantitative structure-activity relationship (QSAR) models, which are based on the physicochemical properties of the molecule. For instance, Lipinski's rule of five is a widely used guideline to assess the druglikeness of a compound based on properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. zsmu.edu.ua

The prediction of metabolic fate often involves identifying potential sites of metabolism by cytochrome P450 enzymes. Computational tools can predict which isoforms of cytochrome P450 are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes. zsmu.edu.ua Toxicity predictions can range from assessing the potential for mutagenicity using models based on structural alerts to predicting organ-specific toxicity like hepatotoxicity. jonuns.com

Cheminformatics Analysis of Chemical Space and Scaffold Diversity for this compound Analogs

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. In the context of this compound, cheminformatics tools can be used to explore the chemical space around this scaffold and to assess the diversity of its analogs.

By creating virtual libraries of analogs through combinatorial chemistry approaches, researchers can systematically modify different parts of the parent molecule. These virtual libraries can then be analyzed to understand the range of physicochemical properties, such as molecular weight, logP, and topological polar surface area.

Scaffold diversity analysis helps in identifying novel core structures that may have improved properties. Techniques like molecular fingerprinting and clustering can be used to group similar molecules and to visualize the chemical space occupied by the analogs. This allows researchers to identify areas of the chemical space that are underexplored and may represent opportunities for designing new compounds with unique biological activities.

Derivatization Strategies and Analog Development Based on the 5 Bromo N 2 Fluorophenyl 2 Furamide Scaffold

Synthetic Methodologies for Generating Libraries of 5-bromo-N-(2-fluorophenyl)-2-furamide Derivatives

The generation of a diverse library of derivatives based on the this compound scaffold can be efficiently achieved through several established synthetic methodologies. A primary approach involves the initial synthesis of a key intermediate, 5-bromo-2-furoyl chloride, which can then be reacted with a variety of substituted anilines to produce a range of N-aryl-5-bromo-2-furamides.

A common synthetic route commences with the bromination of 2-furoic acid to yield 5-bromo-2-furoic acid. This intermediate is then converted to the more reactive 5-bromo-2-furoyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent amide bond formation is typically achieved by reacting the acyl chloride with a diverse panel of commercially available or synthetically prepared 2-fluoroaniline (B146934) derivatives under basic conditions. This method allows for the introduction of various substituents on the phenyl ring, enabling a systematic exploration of the SAR at this position.

An alternative and highly versatile strategy for library generation involves the late-stage modification of the this compound core. The bromine atom at the 5-position of the furan (B31954) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org These reactions are fundamental for constructing complex molecular architectures. libretexts.org This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby significantly expanding the chemical space of the derivative library.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with various boronic acids or esters to introduce new aryl or heteroaryl moieties. mdpi.commdpi.com

Stille Coupling: The use of organostannanes to couple with the bromo-furan scaffold.

Heck Coupling: The introduction of alkenyl groups.

Sonogashira Coupling: The installation of terminal alkynes. libretexts.org

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds to introduce substituted amines.

The following table outlines a representative, though not exhaustive, selection of building blocks that can be utilized in these coupling reactions to generate a diverse library of derivatives.

| Coupling Reaction | Building Block Type | Example Building Blocks | Resulting Substituent at Furan C5-Position |

| Suzuki | Arylboronic acids | Phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid | Aryl/Heteroaryl |

| Stille | Organostannanes | Tributyl(vinyl)tin, Tributyl(phenyl)tin, Tributyl(2-thienyl)tin | Alkenyl, Aryl, Heteroaryl |

| Heck | Alkenes | Styrene, Methyl acrylate, Acrylonitrile | Alkenyl |

| Sonogashira | Terminal Alkynes | Phenylacetylene, 1-hexyne, Trimethylsilylacetylene | Alkynyl |

| Buchwald-Hartwig | Amines | Morpholine, Piperidine, N-methylaniline | Amino |

By employing a combinatorial approach that combines the variation of the aniline (B41778) component during the initial amide synthesis with the diverse cross-coupling reactions at the 5-position, a vast and structurally rich library of this compound analogs can be systematically synthesized for biological evaluation.

Strategies for Lead Optimization and Enhancing Drug-Like Properties

Once initial hits are identified from the screening of a derivative library, lead optimization strategies are employed to refine the molecular structure and enhance its drug-like properties. These strategies aim to improve potency, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

For the this compound scaffold, lead optimization can be pursued through several avenues:

Bioisosteric Replacement of the Furan Ring: The furan ring, while a common scaffold in medicinal chemistry, can sometimes be associated with metabolic instability. researchgate.net Bioisosteric replacement, the substitution of the furan ring with other five- or six-membered heterocyclic or carbocyclic rings that mimic its size and electronic properties, can be a valuable strategy. researchgate.netnih.govcambridgemedchemconsulting.com Potential bioisosteres for the furan ring include thiophene, pyridine, and even benzene (B151609) rings. researchgate.net This can lead to improved metabolic profiles and potentially novel interactions with the biological target.

Modulation of the Amide Linker: The amide bond is generally stable, but its properties can be modulated. For instance, N-methylation of the amide nitrogen can alter the hydrogen bonding capacity and conformational flexibility of the molecule, which may impact its biological activity and permeability.

Systematic Exploration of Substituents at the Furan C5-Position: As discussed in the library generation section, the 5-position offers a prime location for modification. During lead optimization, a more focused set of substituents would be introduced via cross-coupling reactions to systematically probe the structure-activity relationship at this site. For instance, if an aryl group at this position is found to be beneficial, a variety of substituted aryls would be synthesized to optimize this interaction.

The following table presents potential lead optimization strategies for the this compound scaffold.

| Structural Moiety | Optimization Strategy | Rationale | Example Modifications |

| 2-Fluorophenyl Ring | Substituent Modification | Modulate electronics, sterics, and metabolic stability | Introduction of -CF3, -CN, -OCH3; Replacement of -F with -Cl |

| Furan Ring | Bioisosteric Replacement | Improve metabolic stability, explore new binding interactions | Replacement with thiophene, pyridine, or phenyl rings |

| Amide Linker | N-Alkylation | Alter H-bonding, conformation, and permeability | N-methylation |

| Furan C5-Position | Focused Substituent Variation | Optimize interactions with the biological target | Introduction of a focused library of substituted aryl or alkyl groups |

Conjugation and Bioconjugation Approaches for Targeted Delivery or Imaging

The this compound scaffold can be chemically modified for conjugation to other molecules, enabling targeted delivery to specific tissues or cells, or for use as an imaging agent. These bioconjugation strategies typically involve the introduction of a reactive handle or a linker to which a targeting moiety or an imaging probe can be attached.

A key strategy for the functionalization of this scaffold is the utilization of the bromine atom at the 5-position. Through palladium-catalyzed cross-coupling reactions, a linker with a terminal functional group suitable for conjugation can be installed. For example, a Sonogashira coupling with an alkyne-containing linker that terminates in an azide (B81097) or a carboxylic acid would provide a handle for click chemistry or amide bond formation, respectively.

Alternatively, modifications can be made to the phenyl ring. For instance, if a derivative with a phenol (B47542) or an aniline group on the phenyl ring is synthesized, these functionalities can be used for direct conjugation or for the attachment of a linker.

One of the most prominent applications of bioconjugation is in the development of antibody-drug conjugates (ADCs). nih.govnih.govyoutube.comwustl.edu In a hypothetical scenario, a potent derivative of this compound could be attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This would allow for the selective delivery of the cytotoxic agent to cancer cells, minimizing systemic toxicity. nih.govyoutube.com The design of the linker is crucial in ADCs, as it must be stable in circulation but allow for the release of the active drug once the ADC is internalized by the target cell. youtube.com

For imaging applications, a chelating agent capable of binding a radionuclide for PET or SPECT imaging could be conjugated to the scaffold. Alternatively, a fluorophore could be attached for use in fluorescence imaging.

The following table outlines theoretical bioconjugation approaches for the this compound scaffold.

| Conjugation Strategy | Modification Site | Linker/Handle | Targeting/Imaging Moiety | Potential Application |

| Antibody-Drug Conjugate | Furan C5-Position | Cleavable or non-cleavable linker | Monoclonal Antibody | Targeted Cancer Therapy |

| Peptide-Drug Conjugate | Furan C5-Position | Peptide-cleavable linker | Cell-penetrating or targeting peptide | Targeted Drug Delivery |

| Imaging Agent Conjugation | Phenyl Ring | Chelator | Radionuclide (e.g., 68Ga, 89Zr) | PET Imaging |

| Fluorescent Probe | Furan C5-Position | Spacer | Fluorophore (e.g., Fluorescein, Cy5) | Fluorescence Microscopy |

Prodrug Design Concepts for Modulating Systemic Exposure (focus on theoretical design)

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. alquds.edunih.govnih.govfiveable.meyoutube.com For the this compound scaffold, several theoretical prodrug concepts could be applied to modulate its systemic exposure, improve solubility, or enhance permeability.

A primary target for prodrug modification is the amide functionality. While generally stable, the N-H bond of the amide can be derivatized to create a carrier-linked prodrug. fiveable.me For example, the attachment of a promoiety that is cleaved in vivo by specific enzymes could be explored.

N-Acyloxymethyl Prodrugs: An acyloxymethyl group can be attached to the amide nitrogen. These prodrugs are designed to be cleaved by esterases to release an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to release the parent amide.

N-Mannich Base Prodrugs: The formation of an N-Mannich base by reacting the amide with formaldehyde (B43269) and a secondary amine can create a more water-soluble prodrug that is pH-sensitive and can release the parent drug under physiological conditions. nih.gov

Phosphate (B84403) Prodrugs: If a hydroxyl group is introduced into the scaffold (for example, by replacing the fluorine on the phenyl ring), it can be converted into a phosphate ester. Phosphate prodrugs are highly water-soluble and are typically cleaved by alkaline phosphatases to release the active drug.

Another theoretical approach involves the concept of bioprecursor prodrugs, where the molecule is designed to be metabolically activated to the active form. For instance, if the bromo-substituent at the 5-position is replaced with a group that can be oxidized or reduced in vivo to a group that enhances activity, this would constitute a bioprecursor prodrug strategy.

The following table summarizes theoretical prodrug design concepts for the this compound scaffold.

| Prodrug Strategy | Modification Site | Promoiety | Activation Mechanism | Goal |

| N-Acyloxymethyl Prodrug | Amide Nitrogen | Acyloxymethyl group | Esterase cleavage | Enhance permeability/solubility |

| N-Mannich Base Prodrug | Amide Nitrogen | Aminoalkyl group | pH-dependent hydrolysis | Improve aqueous solubility |

| Phosphate Prodrug | Introduced Hydroxyl Group | Phosphate group | Alkaline phosphatase cleavage | Dramatically increase water solubility |

| Bioprecursor Prodrug | Furan C5-Position | A group amenable to metabolic conversion | In vivo oxidation/reduction | Targeted activation/Enhanced activity |

Advanced Methodological Considerations in Researching 5 Bromo N 2 Fluorophenyl 2 Furamide

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

To unravel the precise structure and reactive properties of 5-bromo-N-(2-fluorophenyl)-2-furamide, advanced spectroscopic methods are indispensable. These techniques provide a detailed picture of the molecular framework and are crucial for monitoring chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for the detailed structural elucidation of the compound and its derivatives. It provides critical information about the connectivity and chemical environment of each atom in the molecular framework. For instance, in a closely related compound, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, specific proton (¹H) and carbon (¹³C) signals in the NMR spectrum confirm the arrangement of the furan (B31954) ring, the hydrazide linkage, and other key structural motifs. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful tool for identifying the functional groups present and tracking the progress of reactions. The vibrational frequencies of the bonds within the molecule create a unique "fingerprint." A key feature for furan-containing compounds is the characteristic C-O-C stretching vibration of the furan ring, which is typically observed around 1250 cm⁻¹. Other significant absorptions, such as those for the amide C=O and N-H groups, are also readily identifiable. mdpi.com

Mass Spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the compound through high-resolution mass analysis (HRMS). mdpi.com Furthermore, fragmentation analysis in MS can help piece together the molecular structure.

Computational methods, particularly Density Functional Theory (DFT) calculations, complement these experimental techniques. DFT can be used to predict spectroscopic data and to model reaction pathways, providing a deeper mechanistic understanding. For example, DFT calculations have been successfully used to unravel the complex, multi-step mechanisms of furan ring formation, identifying the most favorable reaction channels based on Gibbs free-energy profiles. nih.gov This approach can elucidate the roles of catalysts and intermediates, which is vital for optimizing synthetic routes and understanding reactivity. nih.gov

Table 1: Illustrative Spectroscopic Data for a Related Furan-Amide Compound mdpi.com

This table displays characteristic spectroscopic data for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a structurally similar compound, illustrating the type of detailed information obtained from NMR and FTIR spectroscopy.

| Technique | Feature | Observed Signal/Frequency | Interpretation |

| ¹H NMR | Hydrazide NH Proton | δ 13.72 ppm (broad singlet) | Proton of the amide-like hydrazide group. |

| ¹H NMR | Isatin (B1672199) NH Proton | δ 11.30 ppm (singlet) | Proton of the NH group within the isatin ring. |

| ¹³C NMR | Hydrazide Carbonyl Carbon | δ 153.62 ppm | Carbon atom of the C=O group in the hydrazide linkage. |

| ¹³C NMR | Isatin Carbonyl Carbon | δ 163.4 ppm | Carbon atom of the C=O group in the isatin ring. |

| FTIR | Hydrazide NH Vibration | υ 3233 cm⁻¹ | Stretching vibration of the N-H bond in the hydrazide group. |

| FTIR | Hydrazide C=O Absorption | υ 1620 cm⁻¹ | Stretching vibration of the carbonyl group in the hydrazide. |

| FTIR | Imine C=N Absorption | υ 1680 cm⁻¹ | Stretching vibration of the C=N double bond, confirming condensation. |

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling

To understand the full biological impact of this compound, researchers can turn to integrated "omics" technologies. These approaches offer a holistic view of the compound's effects on an organism's complete set of genes (genomics), proteins (proteomics), and small-molecule metabolites (metabolomics). wikipedia.org

Proteomics: A key goal in studying a new compound is to identify its protein binding partners. oatext.com Activity-Based Proteomic Profiling (ABPP) is a powerful strategy for this purpose. oatext.com ABPP uses chemical probes that mimic the compound of interest to identify its protein targets within a complex biological sample. oatext.com This would allow researchers to understand the mechanism of action of this compound and identify potential off-target interactions that could be crucial for its biological profile. oatext.com

Metabolomics: This approach focuses on how the compound alters the metabolic landscape of a cell or organism. Halogenated amides are known to possess oxidative capabilities and can react with key biological molecules. nih.gov For example, studies on related N-chlorinated peptides have shown they can oxidize vital cofactors like NADH. nih.gov The bromoamide functionality present in this compound is significantly more reactive than its chloro-analogue, suggesting it could have potent and specific effects on metabolic pathways. nih.gov A metabolomics study could identify changes in the levels of NADH and other metabolites, revealing which pathways are perturbed by the compound. The resulting stable byproducts, such as halogenated NAD(P)H, could even serve as biomarkers to track the compound's activity in a biological system. nih.gov

Table 2: Potential Omics-Based Research Questions for this compound

| Omics Field | Research Question | Methodological Approach | Potential Outcome |

| Proteomics | What proteins does the compound directly bind to in a cell? | Activity-Based Proteomic Profiling (ABPP) oatext.com | Identification of primary targets and off-targets, elucidation of mechanism of action. oatext.com |

| Metabolomics | How does the compound alter cellular metabolism? | Mass spectrometry-based analysis of cellular metabolites. | Mapping of perturbed metabolic pathways (e.g., energy metabolism via NADH oxidation). nih.gov |

| Genomics | Does exposure to the compound induce changes in gene expression? | RNA-sequencing (Transcriptomics). | Identification of cellular stress responses or signaling pathways activated by the compound. |

Emerging Technologies in Chemical Biology for Studying Compound-Biological System Interactions

Chemical biology provides novel tools to dissect the function of molecules like this compound within their native biological context. wikipedia.org These emerging technologies allow for the precise study of compound-target engagement and downstream effects. future-science.com

Chemical Probes: A powerful strategy involves designing and synthesizing a "chemical probe" based on the core structure of this compound. future-science.com Such probes are modified with a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling, enabling researchers to track the molecule in living cells or capture its binding partners. nih.gov

A cutting-edge approach would be to create a probe for fragment-based screening using a reactive warhead like a sulfonyl fluoride (B91410). mdpi.com A fragment of the target compound could be linked to a sulfonyl fluoride group, which can form a stable covalent bond with nucleophilic amino acid residues (like tyrosine or serine) on a target protein. mdpi.com This allows for the sensitive detection of even weak binding interactions by mass spectrometry, greatly aiding in target identification. mdpi.com

Fluorescent Probes: Incorporating a fluorophore into the structure of this compound would create a fluorescent probe. nih.govmdpi.com These probes allow for the visualization of the compound's localization within cells using advanced microscopy techniques. This can reveal whether the compound accumulates in specific organelles, providing clues about its mechanism of action.

Force-Induced Chemistry: A more nascent technology involves studying how mechanical forces affect chemical bonds, a field known as mechanochemistry. Researchers have designed mechanophores that can release molecules like furan upon the application of force. acs.org While a developing area, studying the stability of the this compound structure under mechanical stress could provide insights into its behavior in dynamic biological environments like cell membranes or during protein binding events. acs.org

Future Research Directions and Translational Perspectives for 5 Bromo N 2 Fluorophenyl 2 Furamide

Identification of Unexplored Biological Targets and Pathways

The unique combination of a furan (B31954) ring, a bromine substituent, and a fluorinated phenyl group in 5-bromo-N-(2-fluorophenyl)-2-furamide suggests several avenues for investigating its biological effects. The furan moiety is a common scaffold in many biologically active compounds. beilstein-archives.orgresearchgate.net

Future research should prioritize broad-based screening to identify novel biological targets. A primary area of interest would be its potential as a kinase inhibitor . Furo[2,3-d]pyrimidine derivatives, which share the furan core, have shown promise as anticancer agents by inhibiting various protein kinases. Similarly, the broader class of N-aryl benzamides, to which this compound belongs, has been investigated for kinase inhibitory activity.

Another plausible area of investigation is its role as an anti-inflammatory agent . Furan-containing compounds have been reported to possess anti-inflammatory properties. mdpi.com Specifically, studies on related bromo-phenyl-amide derivatives have demonstrated significant anti-inflammatory and protease inhibitory activity. nih.gov Therefore, exploring the impact of this compound on key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and pro-inflammatory cytokines, would be a logical next step.

Furthermore, given the prevalence of fluorinated compounds in neuropharmacology, investigating the neuroprotective potential of this molecule is warranted. The presence of the 2-fluorophenyl group could influence its ability to cross the blood-brain barrier and interact with targets in the central nervous system.

Potential Applications in Novel Therapeutic Areas

Based on the activities of analogous compounds, this compound could have applications in several therapeutic areas that remain unexplored for this specific molecule.

Anticancer Therapy: The antiproliferative activity of various bromo-substituted indole (B1671886) and benzamide (B126) derivatives against a range of cancer cell lines suggests that this compound should be evaluated as a potential anticancer agent. beilstein-archives.orgnih.govwaocp.orgresearchgate.net Studies on closely related compounds have demonstrated significant anti-angiogenic and anti-proliferative effects, which are crucial mechanisms in cancer treatment. nih.govwaocp.orgresearchgate.net

Infectious Diseases: The furan nucleus is present in several antibacterial drugs. researchgate.net While no specific data exists for this compound, its structural similarity to other antimicrobial furans makes this a promising, yet unexplored, therapeutic area.

Neurodegenerative Diseases: The anti-inflammatory and potential neuroprotective properties of related compounds suggest a possible role for this compound in treating neurodegenerative disorders like Alzheimer's or Parkinson's disease, where neuroinflammation is a key pathological feature.

Challenges and Opportunities in the Development of Furamide-Based Chemical Probes

The development of this compound into a chemical probe presents both challenges and opportunities. A chemical probe is a small molecule used to study and manipulate biological systems.

Opportunities: The structure of this compound offers several points for chemical modification, which is a key advantage in developing a versatile chemical probe. The bromine atom, for instance, can be readily replaced through cross-coupling reactions to introduce reporter groups like fluorophores or biotin (B1667282) tags, facilitating target identification and visualization. The furan ring and the phenyl ring can also be functionalized to optimize binding affinity and selectivity for a specific biological target.

Challenges: A significant challenge will be to ensure the specificity of the probe. Many furan-containing compounds exhibit broad biological activity, which can lead to off-target effects and complicate the interpretation of experimental results. Extensive structure-activity relationship (SAR) studies will be necessary to develop derivatives with high selectivity for a single target. Another hurdle is the potential for metabolic instability of the furan ring, which could limit its utility in cellular and in vivo studies.

Interdisciplinary Approaches to Advance this compound Research and its Derivatives

Advancing the research on this compound and its derivatives will require a collaborative, interdisciplinary approach.

Medicinal Chemistry and Synthetic Chemistry: Synthetic chemists will be crucial for the design and synthesis of a library of derivatives with systematic structural modifications. This will enable comprehensive SAR studies to identify the key structural features responsible for any observed biological activity. nih.gov

Computational Chemistry and Molecular Modeling: In silico studies, such as molecular docking and dynamics simulations, can help to predict potential biological targets and guide the rational design of more potent and selective derivatives.

Chemical Biology and Pharmacology: Chemical biologists and pharmacologists will be needed to perform high-throughput screening to identify biological targets and to conduct in-depth in vitro and in vivo studies to elucidate the mechanism of action and therapeutic potential of the compound and its analogs.

Structural Biology: Once a promising target is identified, structural biologists can use techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the molecular basis of its activity and for the further rational design of improved compounds.

By leveraging expertise from these diverse fields, the scientific community can begin to unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.